Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
CAS No.: 2177258-33-0
Cat. No.: VC8255865
Molecular Formula: C11H8BrF3N2O2
Molecular Weight: 337.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2177258-33-0 |
|---|---|
| Molecular Formula | C11H8BrF3N2O2 |
| Molecular Weight | 337.09 g/mol |
| IUPAC Name | ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C11H8BrF3N2O2/c1-2-19-10(18)8-9(12)17-4-3-6(11(13,14)15)5-7(17)16-8/h3-5H,2H2,1H3 |
| Standard InChI Key | IOBRHUDALBOFAK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N2C=CC(=CC2=N1)C(F)(F)F)Br |
| Canonical SMILES | CCOC(=O)C1=C(N2C=CC(=CC2=N1)C(F)(F)F)Br |
Introduction
Synthesis
Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is typically synthesized through multi-step organic reactions involving pyridine derivatives. A common method includes:
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Starting Materials: Pyridine derivatives substituted with bromine and trifluoromethyl groups.
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Reagents and Conditions:
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Ethyl bromoacetate as the esterifying agent.
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Base catalysts (e.g., sodium carbonate or potassium carbonate).
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Solvents such as ethanol or dimethylformamide (DMF).
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Reaction temperatures typically range between 80°C to reflux conditions.
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Process:
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Cyclization reactions form the imidazo[1,2-a]pyridine core.
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Bromination and trifluoromethylation are introduced at specific steps to achieve the desired substitutions.
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This synthesis yields a compound with high purity, confirmed through spectroscopic techniques like NMR and mass spectrometry.
Applications
Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has potential uses in:
Pharmaceutical Research
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The imidazo[1,2-a]pyridine scaffold is widely explored for its biological activities, including anti-inflammatory, antiviral, and anticancer properties.
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The trifluoromethyl group enhances pharmacokinetics by improving metabolic stability and bioavailability.
Chemical Synthesis
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The bromine atom allows for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura or Heck reactions), enabling the creation of diverse derivatives.
Material Science
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Compounds with trifluoromethyl groups are often used in materials requiring hydrophobicity or thermal stability.
Structural Analysis
Safety and Handling
As with many halogenated organic compounds:
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Handle with care in a well-ventilated area or fume hood.
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Use appropriate personal protective equipment (PPE), including gloves and goggles.
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Store in a cool, dry place away from strong oxidizing agents.
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